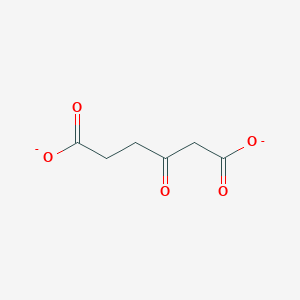
Pruvanserin
Vue d'ensemble
Description
Pruvanserin, également connu sous le nom de EMD-281,014 ou LY-2,422,347, est un antagoniste sélectif du récepteur 5-HT2A. Il a été initialement développé par Eli Lilly and Company pour le traitement de l'insomnie. Bien qu'il ait atteint la phase II des essais cliniques en 2008, il semble avoir été abandonné et ne fait plus partie du pipeline de développement de la société . This compound a montré un potentiel dans l'amélioration du sommeil, ainsi que des effets antidépresseurs, anxiolytiques et améliorant la mémoire de travail dans des études animales .
Méthodes De Préparation
La synthèse de pruvanserin implique plusieurs étapes, commençant par la préparation du noyau indole-3-carbonitrile. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau indole : Ceci est réalisé par une synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone pour former le cycle indole.
Introduction du groupe carbonitrile : Le noyau indole est ensuite fonctionnalisé avec un groupe nitrile en position 3.
Fixation de la partie pipérazine : La dernière étape implique le couplage de l'indole-3-carbonitrile avec un dérivé de la pipérazine contenant un groupe 4-fluorophényle.
Analyse Des Réactions Chimiques
Pruvanserin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la pruvansérine en ses formes réduites, modifiant potentiellement ses propriétés pharmacologiques.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : this compound sert de composé modèle pour l'étude des antagonistes sélectifs du récepteur 5-HT2A et de leurs interactions avec d'autres molécules.
Biologie : En recherche biologique, la pruvansérine est utilisée pour étudier le rôle des récepteurs 5-HT2A dans divers processus physiologiques, notamment la régulation du sommeil, les troubles de l'humeur et les fonctions cognitives.
Médecine : this compound a montré des promesses dans le traitement de l'insomnie, de la dépression, de l'anxiété et des déficits cognitifs dans des études précliniques.
Industrie : Bien que les applications industrielles de la pruvansérine soient limitées, sa synthèse et son étude contribuent au développement de nouveaux médicaments ciblant les récepteurs 5-HT2A
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur 5-HT2A, un sous-type de récepteur de la sérotonine. En bloquant ce récepteur, la pruvansérine module l'activité de la sérotonine, un neurotransmetteur impliqué dans la régulation de l'humeur, du sommeil et de la cognition. Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de la pruvansérine comprennent l'inhibition de la liaison de la sérotonine aux récepteurs 5-HT2A, conduisant à une réduction de la neurotransmission excitatrice et à une amélioration du sommeil et de l'humeur .
Applications De Recherche Scientifique
Chemistry: Pruvanserin serves as a model compound for studying selective 5-HT2A receptor antagonists and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the role of 5-HT2A receptors in various physiological processes, including sleep regulation, mood disorders, and cognitive functions.
Medicine: this compound has shown promise in treating insomnia, depression, anxiety, and cognitive impairments in preclinical studies.
Industry: While this compound’s industrial applications are limited, its synthesis and study contribute to the development of new pharmaceuticals targeting 5-HT2A receptors
Mécanisme D'action
Pruvanserin exerts its effects by selectively antagonizing the 5-HT2A receptor, a subtype of serotonin receptor. By blocking this receptor, this compound modulates the activity of serotonin, a neurotransmitter involved in regulating mood, sleep, and cognition. The molecular targets and pathways involved in this compound’s mechanism of action include the inhibition of serotonin binding to 5-HT2A receptors, leading to reduced excitatory neurotransmission and improved sleep and mood .
Comparaison Avec Des Composés Similaires
Pruvanserin fait partie d'une classe de composés connus sous le nom d'indolecarboxamides, qui contiennent un groupe carboxamide attaché à un cycle indole. Des composés similaires comprennent :
Eplivanserin : Un autre antagoniste sélectif du récepteur 5-HT2A développé pour le traitement de l'insomnie.
Pimavanserin : Un agoniste inverse sélectif du récepteur 5-HT2A utilisé pour traiter la psychose de la maladie de Parkinson.
Glemanserin : Un antagoniste sélectif du récepteur 5-HT2A étudié pour son potentiel dans le traitement de la schizophrénie.
Roluperidone : Un antagoniste sélectif du récepteur 5-HT2A qui fait l'objet de recherches pour le traitement des symptômes négatifs de la schizophrénie
La particularité de la pruvansérine réside dans son affinité de liaison spécifique et sa sélectivité pour le récepteur 5-HT2A, ce qui contribue à ses effets thérapeutiques potentiels dans les troubles du sommeil et de l'humeur.
Propriétés
IUPAC Name |
7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLDDAFYYAIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196133 | |
| Record name | Pruvanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443144-26-1 | |
| Record name | Pruvanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pruvanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pruvanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pruvanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRUVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL09X1D9EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
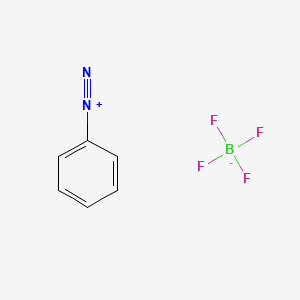
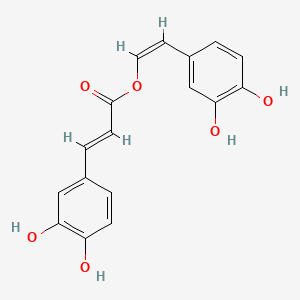
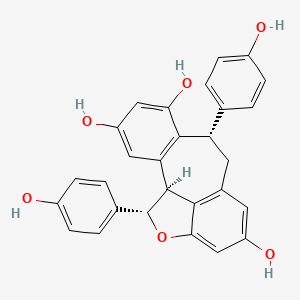
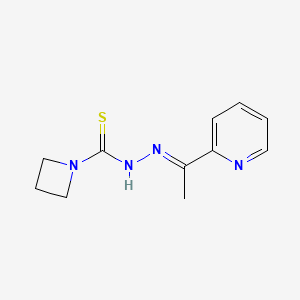
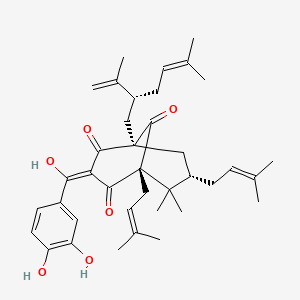
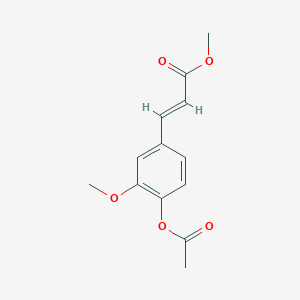

![2-(4-benzylpiperazin-1-yl)-N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B1233004.png)
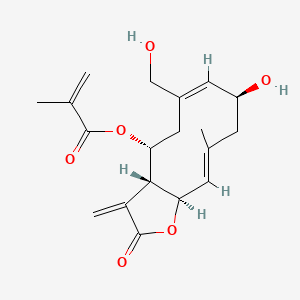
![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)
![[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B1233007.png)
